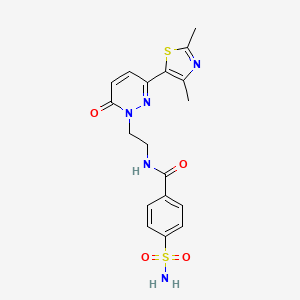
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a useful research compound. Its molecular formula is C18H19N5O4S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a complex organic compound that exhibits significant biological activity. This compound features multiple heterocyclic structures, notably thiazole and pyridazine moieties, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N6O2S, with a molecular weight of approximately 376.5 g/mol. The structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1251706-67-8 |
The biological activity of this compound is believed to involve interaction with specific molecular targets within biological systems. For instance, compounds containing thiazole and pyridazine rings often exhibit mechanisms involving enzyme inhibition or disruption of cellular signaling pathways.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole and pyridazine exhibit promising antitumor activity. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines, including lung cancer cells (A549 and HCC827) .
Case Study: Antitumor Efficacy
In a study evaluating the antitumor potential of related compounds, the following IC50 values were recorded:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 6.26 |
| Compound 2 | HCC827 | 6.48 |
| Compound 3 | NCI-H358 | 20.46 |
These results indicate that modifications to the chemical structure can significantly impact biological efficacy.
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have also been investigated. In vitro tests against Gram-positive and Gram-negative bacteria have shown that these compounds can inhibit bacterial growth effectively.
Testing Methodology
Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, targeting organisms such as Escherichia coli and Staphylococcus aureus .
Results Summary:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that specific substitutions on the thiazole and pyridazine rings can enhance biological activity. For instance, the presence of electron-withdrawing groups has been linked to increased potency against cancer cell lines .
Eigenschaften
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-11-17(28-12(2)21-11)15-7-8-16(24)23(22-15)10-9-20-18(25)13-3-5-14(6-4-13)29(19,26)27/h3-8H,9-10H2,1-2H3,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKGTDWJZSSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














